((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate
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Overview
Description
((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate: is a complex organic compound that features an epoxide ring, a benzyloxy group, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate typically involves multiple steps:
Formation of the Epoxide Ring: This can be achieved through the epoxidation of an appropriate alkene precursor using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Introduction of the Benzyloxy Group: This step involves the protection of a hydroxyl group using benzyl chloride in the presence of a base like sodium hydride (NaH).
Esterification: The final step is the esterification of the epoxide intermediate with 4-nitrobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The epoxide ring is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different functionalized products.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various functionalized epoxide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules due to its reactive epoxide ring and nitrobenzoate ester.
Biology:
Bioconjugation: The reactive groups in the compound can be used to attach biological molecules, making it useful in the development of bioconjugates for research and therapeutic purposes.
Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate involves its interaction with various molecular targets:
Epoxide Ring: The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with target molecules.
Nitro Group: The nitro group can undergo reduction to form an amine, which can then participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl benzoate: Similar structure but lacks the nitro group, leading to different reactivity and applications.
((2R,3S)-3-((Methoxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate: Similar structure but with a methoxy group instead of a benzyloxy group, affecting its chemical properties and reactivity.
Uniqueness: The presence of both the benzyloxy group and the nitrobenzoate ester in ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate makes it unique in terms of its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methyl 4-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c20-18(14-6-8-15(9-7-14)19(21)22)24-12-17-16(25-17)11-23-10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2/t16-,17+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAOYRZETQXAAE-DLBZAZTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(O2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]2[C@H](O2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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